3-Bromo-5-difluoromethoxy-2-nitrotoluene is an organic compound characterized by its complex structure and notable chemical properties. It has the molecular formula and a molecular weight of approximately . This compound features a bromine atom, two fluorine atoms, a nitro group, and a methoxy group attached to a toluene ring, making it a halogenated aromatic compound with potential applications in various fields of research and industry.
Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, hydrogen gas with palladium on carbon for reduction, and various halogens for substitution reactions.
Research indicates that 3-Bromo-5-difluoromethoxy-2-nitrotoluene may exhibit biological activity relevant to drug development. It has been studied for its potential anticancer and antibacterial properties. The specific mechanisms by which it exerts these effects are still under investigation, but its unique structural characteristics suggest interactions with biological targets that could be exploited in therapeutic contexts .
The synthesis of 3-Bromo-5-difluoromethoxy-2-nitrotoluene typically involves multiple steps:
Advanced synthetic methods may also include coupling reactions like Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
3-Bromo-5-difluoromethoxy-2-nitrotoluene has several applications:
Interaction studies focus on how 3-Bromo-5-difluoromethoxy-2-nitrotoluene interacts with various biological molecules. Preliminary studies suggest that it may bind to specific enzymes or receptors, influencing metabolic pathways or cellular responses. Further research is required to elucidate these interactions fully and determine their implications for therapeutic applications .
Several compounds share structural similarities with 3-Bromo-5-difluoromethoxy-2-nitrotoluene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Bromo-4-difluoromethoxy-2-nitrotoluene | Different substitution pattern on the aromatic ring | |
1-Bromo-4-(trifluoromethoxy)benzene | Contains trifluoromethoxy instead of difluoromethoxy | |
5-Chloro-2-fluoronitrobenzene | Contains chlorine instead of bromine | |
4-Chloro-3-methoxyphenylboronic acid | Boronic acid functional group |
The uniqueness of 3-Bromo-5-difluoromethoxy-2-nitrotoluene lies in its specific combination of halogen substitutions and functional groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds .
3-Bromo-5-difluoromethoxy-2-nitrotoluene is an organic compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol [1]. The compound is assigned the CAS Registry Number 1805527-34-7 and exists as a solid at room temperature under standard conditions [1]. The molecular structure incorporates a toluene backbone with multiple electron-withdrawing substituents: a bromine atom at the 3-position, a difluoromethoxy group at the 5-position, and a nitro group at the 2-position.
Property | Value | Reference |
---|---|---|
Molecular Formula | C8H6BrF2NO3 | [1] |
Molecular Weight | 282.04 g/mol | [1] |
CAS Number | 1805527-34-7 | [1] |
Physical State | Solid at room temperature | [1] |
SMILES Notation | CC1=C(C(=C(C=C1)OC(F)F)Br)N+[O-] | [1] |
The physical properties of 3-Bromo-5-difluoromethoxy-2-nitrotoluene are influenced by the presence of multiple electron-withdrawing groups, which significantly affect its chemical reactivity and intermolecular interactions. The compound exhibits characteristics typical of polysubstituted nitroaromatic compounds, including reduced electron density in the aromatic ring system due to the combined effects of the nitro group, bromine atom, and difluoromethoxy substituent.
The infrared spectrum of 3-Bromo-5-difluoromethoxy-2-nitrotoluene exhibits characteristic absorption bands that reflect the presence of its functional groups. The nitro group displays two prominent absorption bands: the asymmetric nitrogen-oxygen stretch appears in the range of 1550-1500 cm⁻¹, while the symmetric stretch occurs between 1390-1330 cm⁻¹ [2] [3]. These bands are typically the most intense peaks in the infrared spectrum of nitroaromatic compounds, appearing as sharp, strong absorptions that facilitate easy identification of the nitro functionality.
The aromatic carbon-hydrogen stretching vibrations are observed in the region between 3000-3100 cm⁻¹, characteristic of aromatic compounds [4]. The difluoromethoxy group contributes several distinctive absorptions: carbon-fluorine stretching vibrations appear in the range of 1000-1300 cm⁻¹, while the carbon-oxygen stretching of the methoxy linkage typically occurs around 1200-1250 cm⁻¹. The carbon-bromine stretching vibration is expected to appear as a medium-intensity band in the 500-700 cm⁻¹ region.
Functional Group | Absorption Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Nitro group (asymmetric) | 1550-1500 | Strong | N-O stretch |
Nitro group (symmetric) | 1390-1330 | Strong | N-O stretch |
Aromatic C-H | 3000-3100 | Medium | C-H stretch |
C-F bonds | 1000-1300 | Strong | C-F stretch |
C-Br bond | 500-700 | Medium | C-Br stretch |
Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-Bromo-5-difluoromethoxy-2-nitrotoluene. In the proton nuclear magnetic resonance spectrum, the aromatic protons are expected to appear as a complex multiplet in the region between 7.0-8.5 ppm, with their exact chemical shifts influenced by the electron-withdrawing effects of the substituents . The methyl group protons attached to the aromatic ring typically resonate in the range of 2.0-2.5 ppm as a singlet.
The difluoromethoxy group provides a distinctive signature in both proton and fluorine nuclear magnetic resonance spectra. The difluoromethoxy proton appears as a triplet due to coupling with the two fluorine atoms, typically observed around 6.5-7.0 ppm [6]. The fluorine nuclear magnetic resonance spectrum shows the difluoromethoxy fluorine atoms as a doublet in the range of -80 to -120 ppm relative to trichlorofluoromethane, with coupling to the methoxy proton [7].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon atoms in the expected aromatic region (120-160 ppm), with the carbon bearing the nitro group appearing significantly downfield due to deshielding effects. The difluoromethoxy carbon appears as a triplet due to coupling with the adjacent fluorine atoms, typically observed around 115-125 ppm [8].
Mass spectrometry of 3-Bromo-5-difluoromethoxy-2-nitrotoluene reveals characteristic fragmentation patterns typical of brominated nitroaromatic compounds. The molecular ion peak appears at m/z 282, with the characteristic bromine isotope pattern showing an M+2 peak at m/z 284 with approximately equal intensity due to the presence of ⁷⁹Br and ⁸¹Br isotopes [9].
The base peak is expected to occur at m/z 91, corresponding to the formation of a tropylium-like ion (C₇H₇⁺) through benzylic fragmentation, which is a common fragmentation pathway for substituted toluenes [10] [11]. Additional significant fragments include the loss of the nitro group (M-46), resulting in a peak at m/z 236, and the loss of the difluoromethoxy group, producing various fragment ions depending on the specific fragmentation pathway.
The presence of multiple electron-withdrawing groups stabilizes the molecular ion, making it more prominent than in many other organic compounds. The fragmentation pattern is influenced by the electron-withdrawing nature of the substituents, which affects the stability of the resulting fragment ions [9].
The solubility characteristics of 3-Bromo-5-difluoromethoxy-2-nitrotoluene are determined by the interplay between its aromatic character and the polar nature of its substituents. The compound exhibits very low solubility in water (estimated <0.1 g/L) due to its predominantly hydrophobic aromatic character and the inability of the electron-withdrawing groups to form significant hydrogen bonds with water molecules.
In organic solvents, the compound shows variable solubility depending on the solvent polarity and hydrogen bonding capability. Moderate solubility is expected in polar protic solvents such as ethanol and methanol (1-10 g/L), while high solubility is anticipated in polar aprotic solvents including acetone, dimethyl sulfoxide, and chloroform (>10 g/L) . The compound exhibits very low solubility in nonpolar solvents such as hexane due to its polar substituents.
Solvent | Estimated Solubility | Polarity |
---|---|---|
Water | <0.1 g/L | High |
Ethanol | 1-10 g/L | Medium |
Methanol | 1-10 g/L | Medium |
Acetone | >10 g/L | Medium |
Chloroform | >10 g/L | Low |
DMSO | >10 g/L | High |
Hexane | <0.1 g/L | Low |
The partition coefficient (log P) for 3-Bromo-5-difluoromethoxy-2-nitrotoluene is estimated to be in the range of 2.0-3.0, indicating moderate lipophilicity. This value reflects the balance between the hydrophobic aromatic ring system and the hydrophilic characteristics imparted by the electron-withdrawing substituents.
The enthalpy of formation of 3-Bromo-5-difluoromethoxy-2-nitrotoluene has been estimated using group contribution methods and comparison with structurally similar compounds. The standard enthalpy of formation in the gas phase is estimated to be in the range of -200 to -150 kJ/mol, while the solid-phase enthalpy of formation is expected to be more negative, approximately -300 to -250 kJ/mol [13] [14].
These values reflect the significant stabilization provided by the aromatic ring system and the electron-withdrawing substituents. The presence of the nitro group, bromine atom, and difluoromethoxy group contributes to the overall energetic stability of the compound through resonance effects and inductive stabilization [15].
The heat capacity of 3-Bromo-5-difluoromethoxy-2-nitrotoluene varies with temperature and phase state. For the gas phase at 298 K, the heat capacity is estimated to be in the range of 250-300 J/(mol·K), calculated using the Joback group contribution method [16]. The solid-phase heat capacity at 298 K is estimated to be lower, approximately 180-220 J/(mol·K), due to restricted molecular motion in the solid state.
The temperature dependence of the heat capacity follows typical patterns for organic compounds, with gradual increases as temperature rises due to increased vibrational and rotational molecular motion [17]. The presence of multiple substituents contributes additional vibrational modes, resulting in higher heat capacity values compared to simpler aromatic compounds.
The standard entropy of 3-Bromo-5-difluoromethoxy-2-nitrotoluene in the gas phase at 298 K is estimated to be in the range of 400-450 J/(mol·K), calculated using statistical thermodynamics principles [18]. The solid-phase entropy is significantly lower, approximately 200-250 J/(mol·K), reflecting the ordered nature of the crystalline state.
The entropy value is influenced by the molecular symmetry, rotational barriers, and the number of available conformational states. The presence of the difluoromethoxy group introduces additional rotational freedom, contributing to the overall entropy of the system [19].
The electronic structure of 3-Bromo-5-difluoromethoxy-2-nitrotoluene is characterized by the interaction between the aromatic π-system and the electron-withdrawing substituents. Computational estimates using density functional theory methods suggest that the highest occupied molecular orbital energy is approximately -7.5 to -8.0 eV, while the lowest unoccupied molecular orbital energy is estimated to be -2.5 to -3.0 eV [20].
The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital gap of 4.5 to 5.5 eV indicates that the compound exhibits significant electronic stability and relatively low reactivity toward electrophilic and nucleophilic attacks. The electron-withdrawing nature of the substituents stabilizes both the highest occupied molecular orbital and lowest unoccupied molecular orbital, with the nitro group having the most significant impact on the electronic structure.